molecular formula C19H15FN2O3S B2972662 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide CAS No. 865249-03-2

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide

Cat. No.: B2972662
CAS No.: 865249-03-2
M. Wt: 370.4
InChI Key: NVYMYQYYBUIUFJ-VZCXRCSSSA-N
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Description

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[d]thiazole core, which is a heterocyclic structure, and is substituted with a fluoro group, a prop-2-yn-1-yl group, and a dimethoxybenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The synthesis begins with the formation of the benzo[d]thiazole core through a cyclization reaction involving a 2-aminothiophenol derivative and a suitable aldehyde or ketone.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkyne Substitution: The prop-2-yn-1-yl group is introduced through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Amide Formation: The final step involves the formation of the amide bond by reacting the benzo[d]thiazole derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide, and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features and ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their structure and function. This interaction can result in the modulation of various biological processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. The presence of the benzo[d]thiazole core, fluoro group, prop-2-yn-1-yl group, and dimethoxybenzamide moiety makes it distinct from other similar compounds, allowing for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-4-11-22-17-12(20)7-5-10-15(17)26-19(22)21-18(23)16-13(24-2)8-6-9-14(16)25-3/h1,5-10H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYMYQYYBUIUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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